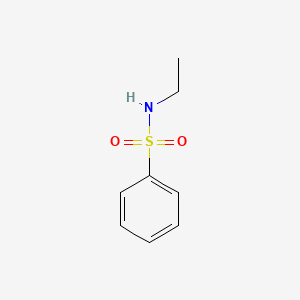

N-Ethylbenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-9-12(10,11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSXUAGCWVZDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968046 | |

| Record name | N-Ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-67-3 | |

| Record name | N-Ethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylbenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQX4WE4HS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of N-Ethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Ethylbenzenesulfonamide, a key intermediate in various chemical syntheses. This document details the synthetic protocol, purification methods, and in-depth characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction of benzenesulfonyl chloride with ethylamine (B1201723).[1] The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.[1]

Reaction Scheme

Caption: Reaction of benzenesulfonyl chloride with ethylamine.

Experimental Protocols

Materials and Equipment

-

Benzenesulfonyl chloride

-

Ethylamine (70% in water or as a solution in a suitable solvent)

-

Pyridine (B92270) or triethylamine (B128534) (base)

-

Dichloromethane (B109758) (solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.1 equivalents) in dichloromethane. Add a base such as pyridine or triethylamine (1.2 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled amine solution dropwise over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude this compound can be purified by recrystallization.

-

Solvent Selection: A common solvent system for recrystallization is a mixture of ethanol (B145695) and water or ethyl acetate (B1210297) and hexane.[2][3][4][5][6]

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol).[4]

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until turbidity persists.[2]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

-

Dry the crystals in a vacuum oven.

-

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.25 g/mol [7] |

| IUPAC Name | This compound[7] |

| CAS Number | 5339-67-3[7] |

| Appearance | White to off-white solid |

| Melting Point | Not explicitly found for N-ethyl isomer, but related compounds have melting points in a similar range. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Multiplet | 2H | Aromatic (ortho) |

| ~7.5-7.6 | Multiplet | 3H | Aromatic (meta, para) |

| ~4.8 (variable) | Broad singlet | 1H | N-H |

| ~3.1 | Quartet | 2H | -CH₂- |

| ~1.1 | Triplet | 3H | -CH₃ |

Note: Predicted chemical shifts are based on typical values for similar sulfonamide structures. Actual values may vary depending on the solvent and experimental conditions.[8][9][10][11][12][13][14]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Aromatic (quaternary C-S) |

| ~132 | Aromatic (para) |

| ~129 | Aromatic (ortho) |

| ~127 | Aromatic (meta) |

| ~38 | -CH₂- |

| ~15 | -CH₃ |

Note: Predicted chemical shifts are based on typical values for similar sulfonamide structures. Actual values may vary depending on the solvent and experimental conditions.[8][13][14]

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3250-3300 | N-H stretch |

| ~3050-3100 | Aromatic C-H stretch |

| ~2850-2970 | Aliphatic C-H stretch |

| ~1330-1350 | Asymmetric SO₂ stretch |

| ~1150-1170 | Symmetric SO₂ stretch |

| ~1090 | S-N stretch |

| ~750, ~690 | Aromatic C-H bend (out-of-plane) |

Note: These are typical ranges for the functional groups present in this compound.[15][16][17][18][19]

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| 185 | Molecular ion [M]⁺ |

| 170 | [M - CH₃]⁺ |

| 141 | [M - C₂H₅NH]⁺ or [C₆H₅SO₂]⁺ |

| 92 | [C₆H₅NH]⁺ (after rearrangement and loss of SO₂)[20] |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method. The loss of SO₂ is a common fragmentation pathway for aromatic sulfonamides.[20][21][22][23]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: A step-by-step workflow for the synthesis of this compound.

References

- 1. Ethanamine reacts with benzenesulphonyl chloride to form____which dissolves in____ [allen.in]

- 2. Purification [chem.rochester.edu]

- 3. How To [chem.rochester.edu]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. mt.com [mt.com]

- 7. This compound | C8H11NO2S | CID 79279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. instanano.com [instanano.com]

- 16. researchgate.net [researchgate.net]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. eng.uc.edu [eng.uc.edu]

- 20. researchgate.net [researchgate.net]

- 21. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aaqr.org [aaqr.org]

- 23. chem.libretexts.org [chem.libretexts.org]

N-Ethylbenzenesulfonamide: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Ethylbenzenesulfonamide, a versatile and multifaceted compound, has emerged as a significant player in the landscape of modern organic synthesis. Its unique electronic and steric properties enable it to function not only as a stable protecting group for amines but also as a highly effective directing group in transition metal-catalyzed C-H bond functionalization reactions. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Applications and Mechanisms of Action

This compound's utility in organic synthesis primarily revolves around two key functions: as a directing group in C-H activation and as a protecting group for primary and secondary amines.

Directing Group in C-H Activation

The sulfonamide moiety of this compound serves as an effective directing group, facilitating the regioselective functionalization of otherwise inert C-H bonds. This is particularly valuable in the construction of complex molecular architectures, a cornerstone of drug discovery and development. The mechanism typically involves the coordination of the sulfonyl oxygen to a transition metal catalyst, bringing the metal center in close proximity to a specific C-H bond and enabling its activation.

Mechanism of Action in Rhodium-Catalyzed C-H Activation:

In rhodium-catalyzed reactions, this compound can direct the ortho-C-H functionalization of the benzene (B151609) ring. The reaction is believed to proceed through a cyclometalated intermediate. The sulfonamide group acts as a competent directing group for catalysts like [Cp*Rh(OAc)₂], leading to the formation of a five-membered rhodacycle. This intermediate then reacts with coupling partners, such as alkynes, to yield a variety of sultam derivatives. The process is often carried out under aerobic conditions, with a copper salt acting as an oxidation mediator.[1]

Protecting Group for Amines

The benzenesulfonyl group, including its N-ethyl derivative, is a robust protecting group for amines. Its stability under a wide range of reaction conditions, coupled with established methods for its removal, makes it a valuable tool in multi-step synthesis.[2]

Protection of Amines:

The protection of a primary or secondary amine with benzenesulfonyl chloride is a standard procedure. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium carbonate, to neutralize the HCl generated.

Deprotection of this compound:

The cleavage of the N-S bond to deprotect the amine can be achieved under various conditions. A common and effective method involves the use of magnesium in methanol (B129727) (Mg/MeOH). This reductive cleavage is generally efficient and compatible with a range of other functional groups.[3][4]

Quantitative Data Summary

The efficiency of reactions involving this compound is highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, base, and temperature. The following tables summarize representative quantitative data for key transformations.

Table 1: Rhodium-Catalyzed C-H Olefination of N-Allyl Sulfonamides [5]

| Substrate | Olefin | Product | Yield (%) |

| N-Allyl-4-methylbenzenesulfonamide | Ethyl acrylate | (E)-ethyl 3-(2-(N-allyl-4-methylphenylsulfonamido)phenyl)acrylate | 85 |

| N-Allylbenzenesulfonamide | Styrene | (E)-N-allyl-N-(2-styrylphenyl)benzenesulfonamide | 78 |

| N-Allyl-4-chlorobenzenesulfonamide | Methyl methacrylate | (E)-methyl 2-methyl-3-(2-(N-allyl-4-chlorophenylsulfonamido)phenyl)acrylate | 82 |

Table 2: Copper-Catalyzed N-Arylation of Sulfonamides [6]

| Sulfonamide | Aryl Bromide | Product | Yield (%) |

| Methanesulfonamide | Bromobenzene | N-Phenylmethanesulfonamide | 75 |

| Ethanesulfonamide | 4-Bromotoluene | N-(p-Tolyl)ethanesulfonamide | 72 |

| Propanesulfonamide | 4-Bromoanisole | N-(4-Methoxyphenyl)propanesulfonamide | 68 |

Experimental Protocols

Synthesis of this compound

Materials:

-

Benzenesulfonyl chloride

-

Ethylamine (B1201723) (70% in water)

-

Sodium hydroxide (B78521)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of benzenesulfonyl chloride (1.0 eq) in diethyl ether is cooled to 0 °C in an ice bath.

-

A solution of ethylamine (2.0 eq) and sodium hydroxide (1.1 eq) in water is added dropwise to the stirred solution of benzenesulfonyl chloride over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Deprotection of an this compound Derivative using Mg/MeOH

Materials:

-

This compound derivative

-

Magnesium turnings

-

Anhydrous methanol

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of the this compound derivative (1.0 eq) in anhydrous methanol, magnesium turnings (10.0 eq) are added in portions at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the deprotected amine.

Conclusion

This compound stands as a powerful and versatile tool in the arsenal (B13267) of the modern organic chemist. Its ability to function as both a directing group for strategic C-H functionalization and as a robust protecting group for amines underscores its importance in the synthesis of complex molecules. A thorough understanding of its mechanisms of action, as detailed in this guide, is crucial for its effective application in academic research, and the development of novel pharmaceuticals and advanced materials. Further exploration into the subtle electronic and steric effects of the N-ethyl group will undoubtedly continue to expand the synthetic utility of this valuable compound.

References

- 1. Access to sultams by rhodium(III)-catalyzed directed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.nie.edu.sg [repository.nie.edu.sg]

Spectroscopic Analysis of N-Ethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Ethylbenzenesulfonamide, a key organic compound with potential applications in medicinal chemistry. This document details the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presenting quantitative findings in a clear and accessible format.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.83-7.85 | m | 2H | - | Aromatic (ortho-protons to SO₂) |

| 7.52–7.60 | m | 3H | - | Aromatic (meta- and para-protons) |

| 4.45 | q | 2H | 7.2 | -CH₂- |

| 1.44 | t | 3H | 7.2 | -CH₃ |

Note: Data interpreted from a representative spectrum of a similar compound.[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 139.7 | C (quaternary, aromatic) |

| 132.7 | CH (aromatic) |

| 129.1 | CH (aromatic) |

| 127.0 | CH (aromatic) |

| 38.5 | -CH₂- |

| 15.2 | -CH₃ |

Source: Publicly available spectral data.[2]

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3270 | N-H Stretch |

| ~3060 | Aromatic C-H Stretch |

| ~2970, ~2930 | Aliphatic C-H Stretch |

| ~1320, ~1160 | S=O Asymmetric & Symmetric Stretch |

| ~1090 | S-N Stretch |

| ~750, ~690 | C-H Out-of-plane Bend (aromatic) |

Note: Approximate values based on typical absorptions for sulfonamides.

Mass Spectrometry Data

| m/z | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 170 | [M - CH₃]⁺ |

| 156 | [M - C₂H₅]⁺ |

| 141 | [M - SO₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Source: Based on GC-MS data and common fragmentation patterns of sulfonamides.[2][3]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Program the oven temperature to ensure separation from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Use electron ionization (EI) at a standard energy (e.g., 70 eV).

-

The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route for this compound.

References

An In-Depth Technical Guide to N-Ethylbenzenesulfonamide: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class of chemicals. Sulfonamides are characterized by a sulfonyl group connected to an amine group. This structural motif is of significant interest in medicinal chemistry and organic synthesis due to its presence in a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, supported by detailed experimental protocols and visual representations of its chemical behavior.

Chemical and Physical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂S | [1](2) |

| Molecular Weight | 185.24 g/mol | [3](4) |

| Density | 1.183 g/cm³ | [3](4) |

| Boiling Point | 297.9 °C at 760 mmHg | [3](4) |

| Flash Point | 134 °C | [3](4) |

| CAS Number | 5339-67-3 | [1](2) |

| LogP | 2.45650 | [3](4) |

| Refractive Index | 1.531 | [3](4) |

Chemical Reactivity and Synthesis

The reactivity of this compound is largely dictated by the sulfonamide functional group. The presence of the electron-withdrawing sulfonyl group renders the hydrogen atom on the nitrogen acidic. This acidity is a key characteristic and is exploited in its synthesis and subsequent reactions.

Synthesis of this compound

This compound is typically synthesized via the Hinsberg reaction, which involves the reaction of a primary or secondary amine with benzenesulfonyl chloride in the presence of an aqueous alkali. In the case of this compound, a primary amine (ethylamine) is used.

Reactivity with Alkali: The Hinsberg Test

The acidic nature of the N-H proton in this compound allows it to react with strong bases, such as sodium hydroxide (B78521), to form a water-soluble salt. This reaction is a cornerstone of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. Since this compound is derived from a primary amine, it forms a soluble sulfonamide salt in alkali. Subsequent acidification of this solution will precipitate the this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound (Hinsberg Method)

Materials:

-

Benzenesulfonyl chloride

-

Ethylamine (70% aqueous solution)

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Dichloromethane (B109758) or diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Separatory funnel

-

Beakers

-

Stirring apparatus

-

pH paper

Procedure:

-

In a round-bottom flask, combine benzenesulfonyl chloride (e.g., 10 mmol) and dichloromethane (e.g., 20 mL).

-

Cool the flask in an ice bath.

-

Slowly add ethylamine (e.g., 25 mmol) to the stirred solution.

-

While maintaining the temperature below 10°C, add 10% sodium hydroxide solution dropwise until the solution is basic to pH paper.

-

Continue stirring vigorously for 15-20 minutes.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer with water, then with 5% HCl, and finally with water again.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Melting Point

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

Procedure:

-

Finely powder a small amount of the dry, purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

The melting point is reported as this range.

Determination of Boiling Point (Micro method)

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Sample of this compound

Procedure:

-

Place a small amount (a few drops) of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary.

-

When a continuous stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of Solubility

Materials:

-

Test tubes

-

Sample of this compound

-

Various solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

-

Place a small, measured amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL).

-

Stir or shake the mixture vigorously for a set period (e.g., 1 minute).

-

Observe whether the solid dissolves completely, partially, or not at all.

-

Record the solubility as soluble, sparingly soluble, or insoluble.

-

Repeat the procedure for each solvent. For solubility in acidic or basic solutions, observe for any reaction (e.g., salt formation leading to dissolution).

Conclusion

This compound is a compound with well-defined chemical and physical properties, primarily influenced by its sulfonamide functional group. Its synthesis and reactivity, particularly its acidic nature, are fundamental concepts in organic chemistry. The experimental protocols provided in this guide offer a practical framework for the synthesis and characterization of this and similar compounds, which are of continued importance in the fields of chemical research and drug development.

References

Theoretical Analysis of N-Ethylbenzenesulfonamide: A Structural and Electronic Perspective

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in N-Ethylbenzenesulfonamide dictates its physical, chemical, and biological properties. Theoretical chemistry provides powerful tools to predict and analyze this structure with high accuracy. The primary methods employed are quantum chemical calculations, particularly Density Functional Theory (DFT).

Computational Methodology

A typical computational protocol for elucidating the structure of this compound involves the following steps:

-

Initial Structure Generation: A preliminary 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: This initial structure is then optimized to find the lowest energy conformation. This is commonly performed using DFT methods, such as the B3LYP functional, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process systematically alters the atomic coordinates to minimize the total electronic energy of the molecule, thereby predicting the most stable arrangement of atoms.

-

Conformational Analysis: To explore the flexibility of the molecule, a potential energy surface (PES) scan is often conducted. This involves systematically rotating specific dihedral angles, such as the C-S-N-C and S-N-C-C bonds, and calculating the energy at each step. This analysis reveals the different stable conformations (local minima) and the energy barriers between them.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.[1]

Expected Structural Parameters

Based on studies of analogous sulfonamides, the key structural parameters of this compound are expected to fall within established ranges. A comprehensive theoretical study would yield precise values for bond lengths, bond angles, and dihedral angles.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value (Illustrative) |

| Bond Lengths (Å) | |||||

| S | O1 | ~1.43 - 1.45 | |||

| S | O2 | ~1.43 - 1.45 | |||

| S | N | ~1.63 - 1.67 | |||

| S | C_ar | ~1.76 - 1.80 | |||

| N | C_et | ~1.46 - 1.48 | |||

| Bond Angles (°) | |||||

| O1 | S | O2 | ~118 - 122° | ||

| O1 | S | N | ~106 - 110° | ||

| N | S | C_ar | ~105 - 109° | ||

| S | N | C_et | ~115 - 119° | ||

| Dihedral Angles (°) | |||||

| C_ar | S | N | C_et | Variable | |

| S | N | C_et | C_et | Variable |

Note: The values presented in this table are illustrative and based on general values for similar sulfonamide structures. A dedicated computational study is required to determine the precise parameters for this compound.

Electronic Properties

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Theoretical calculations can provide valuable insights into properties such as charge distribution, frontier molecular orbitals, and electrostatic potential.

Computational Methodology

The electronic properties are typically calculated from the optimized molecular geometry using the same DFT method and basis set. Key analyses include:

-

Mulliken Population Analysis: This method partitions the total electron density among the atoms, providing an estimate of the partial atomic charges. This information is crucial for understanding electrostatic interactions.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual representation of the electrostatic potential on the electron density surface. It highlights regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Expected Electronic Parameters

A theoretical study would quantify the electronic characteristics of this compound.

| Parameter | Expected Value (Illustrative) | Significance |

| HOMO Energy | ~ -7 to -9 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1 to -3 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Energy Gap | ~ 4 to 6 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.[2] |

| Dipole Moment | ~ 3 to 5 Debye | Represents the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Charges | ||

| Sulfonyl Sulfur (S) | Highly positive | Indicates an electrophilic center. |

| Sulfonyl Oxygens (O) | Highly negative | Indicates nucleophilic centers. |

| Nitrogen (N) | Slightly negative | Influences hydrogen bonding capabilities. |

Note: These values are estimations based on general principles and data for related molecules. Precise values require specific quantum chemical calculations for this compound.

Visualizing Theoretical Workflows

To provide a clearer understanding of the computational process, the following diagrams illustrate a typical workflow for the theoretical analysis of a molecule like this compound.

Conclusion

While a dedicated, comprehensive theoretical study on the structure of this compound is not prominently featured in the existing literature, the established methodologies of computational chemistry provide a robust framework for its analysis. By employing techniques such as DFT for geometry optimization and electronic property calculation, researchers can gain significant insights into the molecule's conformational preferences, reactivity, and potential for intermolecular interactions. The data and workflows presented in this guide, derived from studies on analogous sulfonamides, offer a valuable starting point for future in-silico investigations of this compound, which can play a crucial role in rational drug design and development.

References

An In-depth Technical Guide to the Solubility of N-Ethylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethylbenzenesulfonamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from a closely related structural analog, N-Ethyl-p-toluenesulfonamide, to provide valuable insights. The experimental protocols for determining solubility are also detailed to empower researchers in their laboratory work.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. This property is crucial in various stages of drug development, including formulation, purification, and bioavailability assessment. The principle of "like dissolves like" is a general guideline, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Solubility Profile of this compound and its Analog

While specific quantitative solubility data for this compound is scarce, a study on its close analog, N-Ethyl-p-toluenesulfonamide, provides significant insights into its likely behavior in various organic solvents. The addition of a methyl group on the benzene (B151609) ring in N-Ethyl-p-toluenesulfonamide is expected to have a minor impact on its overall solubility profile compared to this compound.

A key study by Xiao Bian et al., titled "Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide in twelve pure organic solvents," is a critical resource in understanding the solubility of this class of compounds. Based on the abstract of this paper, the solubility of N-Ethyl-p-toluenesulfonamide was determined in twelve pure organic solvents at various temperatures.

The following table summarizes the expected solubility behavior of N-Ethyl-p-toluenesulfonamide in a range of organic solvents, which can be used as a strong proxy for this compound.

Table 1: Solubility of N-Ethyl-p-toluenesulfonamide in Various Organic Solvents (Qualitative and Inferred)

| Solvent Category | Solvent | Expected Solubility |

| Protic Solvents | Methanol | High |

| Ethanol | High | |

| n-Propanol | Good | |

| Isopropanol | Good | |

| n-Butanol | Moderate | |

| Isobutanol | Moderate | |

| Aprotic Polar Solvents | Acetone | High |

| Acetonitrile | Good | |

| Ethyl Acetate | Good | |

| Methyl Acetate | Good | |

| Aprotic Non-Polar Solvents | Dichloromethane | Moderate |

| Aqueous Solvents | Water | Insoluble[1] |

Note: This table is based on qualitative descriptions and inferences from the study on N-Ethyl-p-toluenesulfonamide. "High," "Good," and "Moderate" are relative terms and should be confirmed by experimental determination for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any research involving solution-based chemistry. The following section outlines a standard experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Shake-Flask Method Protocol

The isothermal shake-flask method is a widely accepted technique for solubility determination.

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum or in a fume hood and weigh the remaining solid.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis). Quantify the concentration of this compound against a pre-prepared calibration curve.

-

-

Data Analysis: Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, leveraging data from a close structural analog and outlining a robust experimental protocol for its determination. For researchers and professionals in drug development, a thorough understanding and experimental validation of solubility are indispensable for advancing chemical and pharmaceutical projects. It is strongly recommended to perform experimental validation to obtain precise quantitative solubility data for this compound in the specific solvents relevant to your research.

References

An In-depth Technical Guide on the Discovery and History of N-Ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylbenzenesulfonamide, a versatile organic compound, has a history rooted in the early advancements of organic synthesis and has found applications ranging from a plasticizer to a key intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of its discovery, historical development, and key experimental protocols for its synthesis. Quantitative data is presented in structured tables, and logical relationships in its synthesis are visualized through diagrams.

Introduction

This compound (CAS No. 5339-67-3) is a chemical compound with the formula C₈H₁₁NO₂S.[1] Structurally, it is a benzenesulfonamide (B165840) with an ethyl group attached to the nitrogen atom. While not as widely known as some of its sulfonamide relatives used in pharmaceuticals, its history is intertwined with the development of industrial chemistry and the exploration of N-alkylated sulfonamides.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in readily available contemporary literature. However, its origins can be traced back to the broader history of sulfonamide chemistry that began in the early 20th century. The general method for synthesizing N-substituted benzenesulfonamides, by reacting a benzenesulfonyl chloride with a primary or secondary amine, was established during this period.

The Beilstein Handbook, a comprehensive database of organic compounds, provides a reference for this compound as 3-11-00-00052 , indicating its inclusion in this historical and vital chemical registry.[1] This reference points to its existence and characterization within the established body of chemical knowledge, likely from the early to mid-20th century.

Early research into N-alkylated benzenesulfonamides was driven by their potential industrial applications, most notably as plasticizers . These compounds were found to impart flexibility and durability to various polymers. While specific dates for the initial use of this compound as a plasticizer are scarce, the broader class of N-alkyl benzenesulfonamides gained traction for this purpose in the first half of the 20th century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂S | [1] |

| Molecular Weight | 185.25 g/mol | [1] |

| CAS Number | 5339-67-3 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 45-48 °C | |

| Boiling Point | 297.9 °C at 760 mmHg | [2] |

| Solubility | Soluble in polar organic solvents |

Synthesis and Experimental Protocols

The primary and historically significant method for the synthesis of this compound is the reaction of benzenesulfonyl chloride with ethylamine (B1201723). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

General Synthesis Pathway

The overall synthetic scheme can be represented as follows:

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

Materials:

-

Benzenesulfonyl chloride

-

Ethylamine (aqueous solution or gas)

-

A suitable base (e.g., sodium hydroxide, pyridine)

-

An appropriate solvent (e.g., diethyl ether, dichloromethane)

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve benzenesulfonyl chloride in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Amine: Cool the flask in an ice bath. Slowly add a solution of ethylamine and the base dropwise from the dropping funnel with vigorous stirring. The base is necessary to neutralize the hydrochloric acid formed during the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically 1-2 hours) to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute acid (to remove excess amine and base), water, and brine.

-

Dry the organic layer over a suitable drying agent.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Logical Workflow for Synthesis and Purification:

Caption: Experimental workflow for the synthesis of this compound.

Applications and Significance

The primary historical and ongoing application of this compound is as a plasticizer . It is used to increase the flexibility and workability of polymers. Its structure, with a polar sulfonamide group and a nonpolar ethyl and benzene group, allows it to effectively interact with polymer chains, reducing intermolecular forces and lowering the glass transition temperature.

Beyond its role as a plasticizer, this compound serves as a valuable intermediate in organic synthesis . The sulfonamide group can be further functionalized, and the ethyl group can be modified, making it a building block for more complex molecules, including those with potential pharmaceutical applications. While not a frontline drug itself, its structural motif is present in various biologically active compounds.

Conclusion

This compound, a compound with a history rooted in the foundational principles of organic synthesis, continues to be relevant in industrial applications. From its likely discovery in the early 20th century as part of the broader exploration of sulfonamides to its established role as a plasticizer and synthetic intermediate, its journey reflects the evolution of applied chemistry. The straightforward and robust synthetic methods for its preparation have ensured its continued availability and utility. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

Quantum Chemical Calculations for N-Ethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of N-Ethylbenzenesulfonamide. This document details the theoretical framework, computational methodologies, and expected outcomes of such analyses, which are crucial for understanding its structure-activity relationships and potential applications in drug development.

Introduction to this compound

This compound (C₈H₁₁NO₂S) is an organic compound belonging to the sulfonamide class.[1] Sulfonamides are a well-known group of compounds with a broad spectrum of biological activities, making them important scaffolds in medicinal chemistry.[2] Quantum chemical calculations offer a powerful tool to investigate the electronic and structural properties of this compound at the atomic level, providing insights that complement experimental data.

Computational Methodology

The theoretical investigation of this compound typically employs Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.[3][4][5]

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311G(d,p).[3][6]

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09 or a similar quantum chemistry software package is utilized.[3]

-

Method: The geometry of this compound is optimized using Density Functional Theory (DFT).[4]

-

Functional: The B3LYP functional is selected for its proven reliability in predicting molecular geometries.[6]

-

Basis Set: The 6-311G(d,p) basis set is employed to provide a flexible description of the electron distribution.[3][6]

-

Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between successive steps fall below predefined threshold values, ensuring a true energy minimum has been reached.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][8][9][10] The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model.

Experimental Protocol: Vibrational Analysis

-

Software: The same software as for geometry optimization is used.

-

Method: A frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)) used for the geometry optimization.[6]

-

Output: The calculation yields the vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration.

-

Analysis: The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations.

Electronic Properties Analysis

The electronic properties of this compound are investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.[11][13]

Experimental Protocol: Electronic Properties Analysis

-

Software: Quantum chemistry software capable of performing single-point energy calculations is used.

-

Method: A single-point energy calculation is performed on the optimized geometry using the B3LYP/6-311G(d,p) level of theory.[6]

-

Output: The energies of all molecular orbitals, including the HOMO and LUMO, are obtained.

-

Analysis: The HOMO and LUMO energies are used to calculate various quantum chemical descriptors, such as the HOMO-LUMO gap, electronegativity, chemical hardness, and chemical potential.[13]

Data Presentation

The quantitative data obtained from these quantum chemical calculations are summarized in the following tables. Please note that as no specific experimental or computational studies for this compound were found in the initial search, the following data is illustrative and based on typical values for similar sulfonamide molecules.

Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-N | 1.65 | ||

| S-O1 | 1.45 | ||

| S-O2 | 1.45 | ||

| S-C (phenyl) | 1.78 | ||

| N-C (ethyl) | 1.47 | ||

| C-C (ethyl) | 1.54 | ||

| O1-S-O2 | 120.5 | ||

| N-S-C (phenyl) | 108.2 | ||

| S-N-C (ethyl) | 118.9 | ||

| C-N-S-C (phenyl) | 75.3 | ||

| O1-S-N-C (ethyl) | -45.8 |

Table 1: Illustrative optimized geometrical parameters for this compound calculated at the B3LYP/6-311G(d,p) level of theory.

Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| ν(N-H) | 3450 | 3312 | 55.3 | N-H stretching |

| νas(SO₂) | 1380 | 1325 | 250.1 | Asymmetric SO₂ stretching |

| νs(SO₂) | 1185 | 1138 | 180.7 | Symmetric SO₂ stretching |

| ν(C=C) aromatic | 1600 | 1536 | 25.6 | Aromatic C=C stretching |

| δ(CH₂) | 1450 | 1392 | 15.2 | CH₂ scissoring |

Table 2: Selected illustrative vibrational frequencies for this compound calculated at the B3LYP/6-311G(d,p) level of theory.

Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 6.36 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 0.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 3.18 |

| Chemical Potential (μ) | -4.07 |

Table 3: Illustrative electronic properties of this compound calculated at the B3LYP/6-311G(d,p) level of theory.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships in computational chemistry. The following diagrams were generated using the DOT language.

Caption: A flowchart illustrating the typical workflow for performing quantum chemical calculations.

Caption: A conceptual diagram showing how molecular structure influences calculated properties and their applications.

Conclusion

Quantum chemical calculations provide a robust theoretical framework for investigating the molecular properties of this compound. By employing methods such as DFT with the B3LYP functional, researchers can obtain detailed information about its geometry, vibrational modes, and electronic structure. These computational insights are invaluable for interpreting experimental data, understanding the molecule's reactivity, and guiding the design of new sulfonamide-based therapeutic agents. The systematic application of the workflows and analyses described in this guide can significantly accelerate research and development in medicinal chemistry.

References

- 1. This compound | C8H11NO2S | CID 79279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. The vibrational spectra and conformations of ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of N-Ethylbenzenesulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous aromatic sulfonamides to present a predictive overview. It includes hypothetical, yet representative, quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), detailed experimental protocols for these analytical techniques, and a plausible thermal decomposition pathway. This guide is intended to serve as a valuable resource for professionals in research and drug development, offering insights into the material's behavior at elevated temperatures and a framework for empirical investigation.

Introduction

This compound is an organic compound featuring a sulfonamide functional group, a moiety of significant interest in medicinal chemistry and material science. Understanding the thermal stability and decomposition characteristics of such compounds is critical for determining safe handling and storage conditions, predicting shelf-life, and ensuring the integrity of pharmaceutical formulations during manufacturing processes that may involve heat, such as granulation and melt extrusion.

This guide outlines the expected thermal behavior of this compound, providing a foundational understanding for researchers. The presented data, while hypothetical, is constructed based on the known thermal properties of structurally related aromatic sulfonamides.

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Predicted Thermogravimetric Analysis (TGA) Data

A TGA of this compound is expected to show a single-step decomposition process under an inert atmosphere. The primary weight loss would correspond to the cleavage and volatilization of the molecule.

| Parameter | Predicted Value | Description |

| Onset Decomposition Temperature (Tonset) | ~ 220 °C | The temperature at which significant decomposition begins. |

| Peak Decomposition Temperature (Tpeak) | ~ 250 °C | The temperature at which the rate of mass loss is maximal. |

| Total Weight Loss | > 95% | Represents the near-complete decomposition of the compound. |

| Residue at 600 °C | < 5% | Minimal residual mass, indicating clean decomposition. |

Note: These values are predictive and should be confirmed by empirical analysis.

Predicted Differential Scanning Calorimetry (DSC) Data

A DSC thermogram for this compound would likely show an endothermic peak corresponding to its melting point, followed by an exothermic event at higher temperatures associated with decomposition.

| Parameter | Predicted Value | Description |

| Melting Point (Tm) | ~ 58 - 62 °C | Endothermic peak indicating the solid-to-liquid phase transition. |

| Decomposition Event | > 220 °C | Exothermic peak(s) corresponding to the energy released during decomposition. |

Note: These values are predictive and should be confirmed by empirical analysis.

Plausible Thermal Decomposition Pathway

When subjected to elevated temperatures, this compound is anticipated to decompose via the homolytic cleavage of its weakest bonds. The initial fragmentation is likely to occur at the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. Upon heating, this compound is expected to emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx)[1]. The decomposition of structurally similar benzenesulfonamide (B165840) compounds often proceeds through multiple sequential steps, with cleavage of weaker bonds occurring first[2].

Caption: Plausible thermal decomposition pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for conducting TGA and DSC analyses on this compound. These protocols are based on standard practices for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the procedure for determining the thermal stability of this compound using a thermogravimetric analyzer.

Objective: To measure the mass loss of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

High-purity nitrogen gas (or other inert gas)

-

Analytical balance

-

Alumina or platinum crucibles

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.

-

Experimental Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve).

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

This protocol details the steps for analyzing the melting behavior and decomposition energetics of this compound using a differential scanning calorimeter.

Objective: To measure the heat flow associated with the phase transitions and decomposition of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

High-purity nitrogen gas

-

Analytical balance

-

Aluminum crucibles and lids

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a clean, tared aluminum crucible.

-

Hermetically seal the crucible with a lid.

-

Prepare an empty, hermetically sealed aluminum crucible to serve as a reference.

-

-

Experimental Setup:

-

Place the sample and reference crucibles into the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic transition.

-

Identify any exothermic events corresponding to decomposition.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide provides a predictive yet comprehensive overview of the thermal stability and decomposition of this compound. The hypothetical data and plausible decomposition pathway are based on the established behavior of similar aromatic sulfonamides. The detailed experimental protocols for TGA and DSC offer a practical framework for researchers to conduct their own analyses. Empirical verification of the data presented herein is strongly recommended to establish a definitive thermal profile for this compound. Such studies will be invaluable for its application in pharmaceutical development and other scientific fields.

References

Crystal Structure Analysis of N-Ethylbenzenesulfonamide: A Technical Guide

Disclaimer: Extensive searches of the primary scientific literature and crystallographic databases did not yield an experimental single-crystal X-ray structure for the specific compound N-Ethylbenzenesulfonamide. This suggests that its crystal structure has not been determined or is not publicly available.

In lieu of the requested data, this technical guide presents a comprehensive crystal structure analysis of a closely related analogue, N-Benzyl-N-ethyl-4-methylbenzenesulfonamide . This compound shares the core N-ethyl-benzenesulfonamide moiety, with the addition of a benzyl (B1604629) group on the nitrogen and a methyl group on the phenyl ring. The methodologies and data presented here serve as a robust and illustrative example of the crystallographic analysis expected for this class of compounds.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the crystallographic data, experimental protocols, and intermolecular interactions of a representative N-substituted benzenesulfonamide.

Crystallographic Data Summary

The crystallographic data for N-Benzyl-N-ethyl-4-methylbenzenesulfonamide has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₆H₁₉NO₂S |

| Formula Weight | 289.38 |

| Temperature | 296 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.8144 (3) Å |

| b | 19.7677 (6) Å |

| c | 9.8914 (4) Å |

| α | 90° |

| β | 117.689 (1)° |

| γ | 90° |

| Volume | 1526.11 (9) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.259 Mg/m³ |

| Absorption Coefficient (μ) | 0.21 mm⁻¹ |

| F(000) | 616 |

| Crystal Size | 0.41 x 0.25 x 0.19 mm |

| Data Collection | |

| Theta range for data collection | 2.5 to 22.0° |

| Index ranges | -11 ≤ h ≤ 11, -25 ≤ k ≤ 24, -11 ≤ l ≤ 12 |

| Reflections collected | 13763 |

| Independent reflections | 3489 [R(int) = 0.036] |

| Reflections with I > 2σ(I) | 2168 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3489 / 0 / 183 |

| Goodness-of-fit on F² | 1.02 |

| Final R indices [I > 2σ(I)] | R1 = 0.046, wR2 = 0.125 |

| R indices (all data) | R1 = 0.046, wR2 = 0.125 |

| Largest diff. peak and hole | 0.21 and -0.21 e.Å⁻³ |

Experimental Protocols

The experimental procedures for the synthesis and crystal structure determination of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide are detailed below.

Synthesis and Crystallization

A mixture of N-benzyl-4-methylbenzenesulfonamide (0.5 g, 2.02 mmol) and sodium hydride (0.2 g, 8.333 mmol) in N,N-dimethylformamide (10 ml) was stirred at room temperature for 30 minutes.[1] Following this, ethyl iodide (0.62 ml, 2.02 mmol) was added to the mixture.[1] The reaction progress was monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the reaction mixture was poured over crushed ice, leading to the precipitation of the product.[1] The resulting solid was isolated, washed, and dried.[1] Colorless, block-shaped single crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol (B129727) solution.[1]

X-ray Data Collection and Structure Solution

A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer.[1] Data were collected at 296 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1] The data collection was performed using φ and ω scans.[2] A multi-scan absorption correction was applied to the data using SADABS.[1]

The crystal structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. The hydrogen atoms on carbon were positioned geometrically and refined using a riding model.[1]

Molecular and Crystal Structure

In the crystal structure of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, the dihedral angle between the two aromatic rings is 84.78 (7)°.[1][2][3] The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds.[1][2][3] These interactions form dimers, which in turn create a 16-membered ring motif, denoted as R²₂(16) in graph-set notation.[1][2][3]

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for the synthesis and crystal structure determination.

Intermolecular Interactions in the Crystal Lattice

Caption: Visualization of the C-H···O hydrogen bonding forming a dimeric ring motif.

References

Methodological & Application

Application Notes and Protocols: N-Ethylbenzenesulfonamide as a Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and proposed protocols for the utilization of N-Ethylbenzenesulfonamide as a protecting group for the α-amino functionality of amino acids in peptide synthesis. This document is intended to guide researchers in exploring its potential applications, particularly in scenarios requiring orthogonal protection strategies.

Introduction

Protecting groups are fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.[1][2] The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. While carbamate-based protecting groups like Fmoc and Boc are widely used, sulfonamides represent a class of protecting groups with distinct chemical properties that can offer advantages in specific synthetic contexts.[3]

This compound, a member of the sulfonamide family, presents itself as a potential protecting group for amino acids. Its stability to acidic and basic conditions commonly employed in standard peptide synthesis workflows suggests its potential for orthogonal protection schemes. These notes will detail the proposed methods for its introduction, its stability profile, and conditions for its cleavage, along with illustrative experimental protocols.

Properties and Advantages

The this compound group is expected to exhibit robust stability under conditions used for the removal of common protecting groups like Boc (acid-labile) and Fmoc (base-labile), making it a candidate for an orthogonal protecting group strategy.

Key characteristics include:

-